molecular formula C8H12N2O B15329136 [3-(1-methylcyclopropyl)-1H-pyrazol-5-yl]methanol

[3-(1-methylcyclopropyl)-1H-pyrazol-5-yl]methanol

Cat. No.: B15329136
M. Wt: 152.19 g/mol
InChI Key: STFOJXJXQZZFCU-UHFFFAOYSA-N
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Description

[3-(1-methylcyclopropyl)-1H-pyrazol-5-yl]methanol is a compound that features a pyrazole ring substituted with a methylcyclopropyl group and a methanol group Pyrazoles are a class of heterocyclic compounds characterized by a five-membered ring structure containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the condensation of 1,3-diketones with hydrazines to form the pyrazole ring . The specific conditions, such as the choice of solvent, temperature, and catalysts, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process. The exact methods used in industrial settings are often proprietary and tailored to the specific requirements of the production facility.

Chemical Reactions Analysis

Types of Reactions

[3-(1-methylcyclopropyl)-1H-pyrazol-5-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to modify the pyrazole ring or the substituents.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield [3-(1-methylcyclopropyl)-1H-pyrazol-5-yl]methanal or [3-(1-methylcyclopropyl)-1H-pyrazol-5-yl]carboxylic acid.

Scientific Research Applications

[3-(1-methylcyclopropyl)-1H-pyrazol-5-yl]methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of [3-(1-methylcyclopropyl)-1H-pyrazol-5-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    3-(1-methylcyclopropyl)-1H-pyrazole: Lacks the methanol group but shares the pyrazole and methylcyclopropyl moieties.

    1-methyl-3-(1-methylcyclopropyl)-1H-pyrazole: Similar structure with an additional methyl group on the pyrazole ring.

    3-(1-methylcyclopropyl)-1H-pyrazol-5-yl]carboxylic acid: An oxidized form of the compound with a carboxylic acid group instead of methanol.

Uniqueness

The presence of both the methylcyclopropyl group and the methanol group in [3-(1-methylcyclopropyl)-1H-pyrazol-5-yl]methanol makes it unique compared to its analogs. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

[3-(1-methylcyclopropyl)-1H-pyrazol-5-yl]methanol

InChI

InChI=1S/C8H12N2O/c1-8(2-3-8)7-4-6(5-11)9-10-7/h4,11H,2-3,5H2,1H3,(H,9,10)

InChI Key

STFOJXJXQZZFCU-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)C2=NNC(=C2)CO

Origin of Product

United States

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